synthesis and characterization of 2-Methyl-5-phenyl-1,3,4-oxadiazole
synthesis and characterization of 2-Methyl-5-phenyl-1,3,4-oxadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-phenyl-1,3,4-oxadiazole
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents.[3][4] Compounds incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5]
Functionally, the 1,3,4-oxadiazole nucleus often serves as a bioisostere for amide and ester groups.[3] This substitution can enhance a molecule's pharmacokinetic profile by improving resistance to enzymatic hydrolysis while maintaining or improving target binding affinity. This guide provides a comprehensive, in-depth look at the synthesis and detailed characterization of a fundamental representative of this class: 2-Methyl-5-phenyl-1,3,4-oxadiazole.
PART I: Synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole
Synthetic Strategy: Retrosynthetic Analysis
The most direct and widely adopted strategy for constructing the 2,5-disubstituted 1,3,4-oxadiazole core is the cyclodehydration of a 1,2-diacylhydrazine intermediate.[5][6][7] This approach offers high yields and operational simplicity. Our target molecule can be disconnected at the C-O and C-N bonds of the heterocycle, revealing the key precursor, N'-acetylbenzohydrazide. This intermediate is readily accessible from common starting materials, benzohydrazide and an acetylating agent.
Detailed Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the N'-acetylbenzohydrazide intermediate and its subsequent cyclization to form the final product.
Stage 1: Synthesis of N'-acetylbenzohydrazide (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzohydrazide (13.6 g, 0.1 mol).
-
Dissolution: Add glacial acetic acid (60 mL) and stir until the benzohydrazide is fully dissolved.
-
Acylation: Slowly add acetic anhydride (10.2 g, 0.1 mol) to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C. This typically yields N'-acetylbenzohydrazide as a white crystalline solid.
Stage 2: Cyclodehydration to 2-Methyl-5-phenyl-1,3,4-oxadiazole
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried N'-acetylbenzohydrazide (8.9 g, 0.05 mol).
-
Reaction: Add phosphorus oxychloride (POCl₃, 15 mL) to the flask. Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
Heating: Gently reflux the mixture for 1 hour. The solution will become clear.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from ethanol/water to yield 2-Methyl-5-phenyl-1,3,4-oxadiazole as a white solid.
Reaction Mechanism: Acid-Catalyzed Cyclodehydration
The conversion of the diacylhydrazine intermediate to the oxadiazole is a classic example of an intramolecular cyclization followed by dehydration. The strong dehydrating agent, such as POCl₃ or polyphosphoric acid, facilitates the removal of a water molecule to form the stable aromatic ring.[5]
The mechanism proceeds as follows:
-
Enolization: The amide tautomerizes to its enol form, facilitated by the acidic conditions.
-
Intramolecular Attack: The nitrogen atom of the second hydrazide group acts as a nucleophile, attacking the electrophilic carbon of the enolized carbonyl.
-
Dehydration: A molecule of water is eliminated, driven by the formation of the highly stable, aromatic 1,3,4-oxadiazole ring system.
PART II: Characterization and Data Analysis
Thorough characterization using multiple analytical techniques is essential to confirm the structure, identity, and purity of the synthesized 2-Methyl-5-phenyl-1,3,4-oxadiazole.
Physicochemical Properties
-
Molecular Formula: C₉H₈N₂O[8]
-
Molecular Weight: 160.18 g/mol [8]
-
Appearance: White crystalline solid or oil, depending on purity.[9]
Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Rationale: ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms in the molecule.
-
Expected Spectrum:
-
δ ~8.10-8.00 ppm (m, 2H): Multiplet corresponding to the two ortho-protons of the phenyl ring, which are deshielded by the electron-withdrawing effect of the oxadiazole ring.
-
δ ~7.60-7.45 ppm (m, 3H): Multiplet corresponding to the meta- and para-protons of the phenyl ring.
-
δ ~2.60 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl group attached to the oxadiazole ring.[10][11]
-
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.
-
Expected Spectrum:
-
δ ~165 ppm & ~163 ppm: Two distinct signals for the C2 and C5 carbons of the 1,3,4-oxadiazole ring.[11][12][13]
-
δ ~132-125 ppm: Signals corresponding to the aromatic carbons of the phenyl ring. The ipso-carbon (attached to the oxadiazole) will be a quaternary signal.
-
δ ~11 ppm: Signal for the methyl carbon (CH₃).[11]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expected Characteristic Peaks:
4. Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, confirming its elemental composition.
-
Expected Result:
-
Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the title compound [C₉H₈N₂O]⁺.[8]
-
Data Summary Table
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Phenyl-H (ortho) | δ 8.10-8.00 (m, 2H) |
| Phenyl-H (meta, para) | δ 7.60-7.45 (m, 3H) | |
| Methyl-H | δ 2.60 (s, 3H)[10][11] | |
| ¹³C NMR | Oxadiazole-C (C2/C5) | δ ~165, ~163[12][13] |
| Phenyl-C | δ ~132-125 | |
| Methyl-C | δ ~11[11] | |
| FTIR (cm⁻¹) | C=N Stretch | ~1615[14] |
| C-O-C Stretch | ~1250, ~1070[10] | |
| Mass Spec (m/z) | Molecular Ion [M]⁺ | 160[8] |
| Physicochemical | Melting Point (°C) | Varies with purity |
| Molecular Formula | C₉H₈N₂O[8] |
Conclusion
This guide outlines a reliable and well-established method for the synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole via the cyclodehydration of N'-acetylbenzohydrazide. The provided protocols are robust and suitable for implementation in a standard organic chemistry laboratory. The comprehensive characterization data serves as a benchmark for researchers to verify the identity, structure, and purity of their synthesized material. As a fundamental building block, the successful synthesis and characterization of this compound pave the way for further derivatization and exploration of the vast chemical space and therapeutic potential of the 1,3,4-oxadiazole family.
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